2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid CAS number
2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid CAS number
An In-Depth Technical Guide to 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid, a fluorinated heterocyclic building block of significant interest in modern medicinal chemistry. We will delve into its core physicochemical properties, outline a robust synthetic methodology grounded in established chemical principles, and explore its application as a key intermediate in the development of targeted therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to facilitate its use in complex synthetic campaigns.
Compound Identification and Core Properties
2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a specialized chemical intermediate valued for the unique electronic properties conferred by its difluoromethyl and chloro substituents. These features make it an attractive scaffold for designing molecules with enhanced metabolic stability and binding affinity.
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.
-
CAS Number: 1260827-00-6[1]
Physicochemical and Structural Data
A summary of the key quantitative data for this compound is presented below. These parameters are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C₆H₃ClF₂N₂O₂ | [1] |
| Molecular Weight | 208.6 g/mol | [1] |
| Canonical SMILES | C1=C(C(=O)O)C(=NC(=N1)Cl)C(F)F | [1] |
| InChI Key | Information not available in search results | |
| Appearance | Typically a solid at room temperature | Assumed based on structure |
| Boiling Point | Not specified | [1] |
Synthesis and Mechanistic Considerations
The synthesis of pyrimidine carboxylic acids often involves the construction of the heterocyclic core followed by functional group interconversion. A prevalent and reliable strategy for obtaining 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid involves the hydrolysis of its corresponding ethyl ester precursor. This approach is favored for its high yield and operational simplicity.
Retrosynthetic Analysis and Strategy
The logical disconnection for this molecule points to the ethyl ester as the immediate precursor. This ester is typically more accessible through multi-step syntheses starting from simpler, commercially available materials. The final hydrolysis step is a classic and robust transformation.
Caption: Retrosynthetic approach for the target compound.
Detailed Experimental Protocol: Ester Hydrolysis
This protocol is adapted from established methodologies for the hydrolysis of similar pyrimidine esters, such as the conversion of ethyl 2-chloro-4-(cyclopropylamino)pyrimidine-5-carboxylate to its corresponding carboxylic acid. The causality behind this choice rests on the high-yielding and clean nature of saponification for this class of compounds.
Materials:
-
Ethyl 2-chloro-4-(difluoromethyl)pyrimidine-5-carboxylate (1 equivalent)
-
1,4-Dioxane
-
Lithium hydroxide (LiOH) monohydrate (1.1 equivalents)
-
Deionized Water
-
6 M Hydrochloric Acid (HCl)
Procedure:
-
Dissolution: Dissolve the starting ethyl ester (1.0 eq.) in 1,4-dioxane (approx. 4 mL per gram of ester).
-
Hydrolysis: To this solution, add an aqueous solution of lithium hydroxide (1.0 M, 1.1 eq.). The use of a slight excess of LiOH ensures the complete conversion of the ester.
-
Reaction Monitoring: Stir the biphasic mixture vigorously at room temperature. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed.
-
Workup and Acidification: Once the reaction is complete, dilute the mixture with water (approx. 15 mL per gram of initial ester) to ensure all salts are dissolved.
-
Precipitation: Carefully acidify the solution to a pH of approximately 2 using 6 M HCl. This step protonates the carboxylate salt, causing the desired carboxylic acid product to precipitate out of the aqueous solution. The choice of a strong acid like HCl ensures a sharp and complete precipitation.
-
Isolation and Drying: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts. Dry the product under vacuum to yield 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid.
Applications in Drug Discovery and Development
Fluorinated pyrimidine scaffolds are classified as "privileged structures" in medicinal chemistry. The incorporation of fluorine atoms, particularly as a difluoromethyl group, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins[2].
2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid serves as a crucial building block for more complex molecules, especially in the synthesis of kinase inhibitors. The chloro-substituent at the 2-position is an excellent electrophilic site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amine-containing fragments. This is a cornerstone of modern kinase inhibitor design[3].
Role as an Intermediate in Kinase Inhibitor Synthesis
The pyrimidine core is central to many FDA-approved drugs, particularly those targeting kinases in oncology[4]. The general workflow involves coupling the pyrimidine core with a side chain that provides target specificity.
Caption: Workflow for utilizing the title compound in drug discovery.
This compound's bifunctional nature (a carboxylic acid and an electrophilic chlorine) allows for sequential, controlled modifications. The carboxylic acid can be converted to an amide, and the chlorine can be displaced by a nucleophile, enabling the construction of diverse chemical libraries for screening.
Analytical Characterization
Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic methods should be employed.
Recommended Protocol: LC-MS Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for both purity assessment and identity confirmation.
Objective: To confirm the molecular weight and assess the purity of the synthesized 2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid.
Instrumentation & Conditions:
-
HPLC System: Standard analytical HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
UV Detection: 254 nm.
-
Mass Spectrometer: Electrospray Ionization (ESI) in negative mode.
-
Expected Mass: The deprotonated molecule [M-H]⁻ should be observed at m/z 207.0 (calculated for C₆H₂ClF₂N₂O₂⁻).
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at approximately 1 mg/mL. Dilute this solution 100-fold with the initial mobile phase composition (95:5 A:B).
-
Injection: Inject 5-10 µL of the prepared sample onto the LC-MS system.
-
Data Analysis:
-
Examine the UV chromatogram to assess purity by integrating the peak area of the main component.
-
Analyze the mass spectrum corresponding to the main peak. Confirm the presence of the ion at the expected m/z value for the deprotonated molecule. The characteristic isotopic pattern for a chlorine-containing compound (a peak at M and a peak at M+2 with an intensity ratio of approximately 3:1) should also be verified.
-
This method provides a robust and reliable confirmation of the product's identity and purity, which is a standard requirement in synthetic and medicinal chemistry[5].
Safety and Handling
As with any chlorinated and fluorinated organic compound, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a high-value chemical intermediate with significant potential in the field of drug discovery. Its synthesis via ester hydrolysis is a reliable and scalable method. The strategic placement of its functional groups—a reactive chlorine for SNAr coupling and a carboxylic acid for amide bond formation—makes it an exceptionally versatile building block for constructing complex molecular architectures, particularly for the development of next-generation kinase inhibitors. The protocols and insights provided in this guide serve as a foundational resource for scientists leveraging this compound in their research endeavors.
References
-
MDPI, Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Available at: [Link]
-
MDPI, Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]
-
PubMed (Wiley), FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Available at: [Link]
-
PubMed Central (NIH), Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Available at: [Link]
Sources
- 1. arctomsci.com [arctomsci.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
